(S)-N-Nitrosofenfluramine
CAS No.: 646998-54-1
Cat. No.: VC0537432
Molecular Formula: C12H15F3N2O
Molecular Weight: 260.26
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 646998-54-1 |
---|---|
Molecular Formula | C12H15F3N2O |
Molecular Weight | 260.26 |
IUPAC Name | (S)-N-ethyl-N-(1-(3-(trifluoromethyl)phenyl)propan-2-yl)nitrous amide |
Standard InChI | InChI=1S/C12H15F3N2O/c1-3-17(16-18)9(2)7-10-5-4-6-11(8-10)12(13,14)15/h4-6,8-9H,3,7H2,1-2H3/t9-/m0/s1 |
Standard InChI Key | JVGWNJLSTCQSCZ-VIFPVBQESA-N |
SMILES | FC(C1=CC(C[C@H](C)N(CC)N=O)=CC=C1)(F)F |
Appearance | Solid powder |
Introduction
Chemical Identity and Properties
(S)-N-Nitrosofenfluramine is a nitroso derivative of fenfluramine, characterized by its specific stereochemistry at the chiral center. It belongs to the broader chemical class of nitrosamines, which have a general structure of R₂N-N=O, where R typically represents alkyl groups . The compound exists as both a racemic mixture and as its specific (S)-enantiomer.
Basic Identification Parameters
The following table summarizes the key identification parameters for (S)-N-Nitrosofenfluramine:
Parameter | Value |
---|---|
CAS Number | 646998-54-1 |
Molecular Formula | C₁₂H₁₅F₃N₂O |
Molecular Weight | 260.26 g/mol |
IUPAC Name | (S)-N-ethyl-N-(1-(3-(trifluoromethyl)phenyl)propan-2-yl)nitrous amide |
Standard InChI | InChI=1S/C12H15F3N2O/c1-3-17(16-18)9(2)7-10-5-4-6-11(8-10)12(13,14)15/h4-6,8-9H,3,7H2,1-2H3/t9-/m0/s1 |
SMILES | FC(C1=CC(CC@HN(CC)N=O)=CC=C1)(F)F |
Physical State | Solid powder |
Storage Conditions | Dry, dark and at 0-4°C (short term) or -20°C (long term) |
Shelf Life | >2 years if stored properly |
Note: The racemic mixture (N-Nitrosofenfluramine) has the CAS number 19023-40-6
Physical and Chemical Properties
(S)-N-Nitrosofenfluramine is characterized by its solubility in organic solvents like DMSO. The compound contains a trifluoromethyl group attached to a phenyl ring and a nitrosamine functional group, which contributes to its potential toxicity. The presence of the chiral center at the propan-2-yl position differentiates the (S)-enantiomer from its racemic mixture .
Structural Characteristics and Isomeric Forms
Structural Features
The chemical structure of (S)-N-Nitrosofenfluramine includes several key functional groups:
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A trifluoromethyl-substituted phenyl ring
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A nitrosamine group (N-N=O)
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An ethyl substituent on the nitrogen
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A chiral center with S-configuration
These structural features, particularly the nitrosamine group, play significant roles in the compound's biological activity and toxicity profile .
Isomeric Considerations
N-Nitrosofenfluramine exists as both a racemic mixture and as separate enantiomers. The specific (S)-enantiomer is identified by the CAS number 646998-54-1, while the racemic mixture carries the CAS number 19023-40-6 . While the racemic mixture appears as a yellow clear liquid, the (S)-enantiomer is typically found as a solid powder .
Analytical Detection and Identification Methods
Proper identification and quantification of (S)-N-Nitrosofenfluramine are crucial for both research and regulatory purposes, especially given its potential presence as a contaminant in various products.
Chromatographic and Spectroscopic Methods
Researchers have employed multiple complementary techniques to identify and characterize this compound in various matrices:
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High-Performance Liquid Chromatography (HPLC) coupled with UV detection
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Liquid Chromatography-Mass Spectrometry (LC-MS)
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High-Resolution Mass Spectrometry (HRMS)
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Gas Chromatography-Mass Spectrometry (GC-MS)
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Thin-Layer Chromatography (TLC)
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR)
Mass Spectrometric Properties
LC-MS analysis reveals characteristic fragmentation patterns. The following table presents key mass spectrometric data for (S)-N-Nitrosofenfluramine:
Parameter | Value |
---|---|
Precursor m/z | 261.1209 [M+H]⁺ |
Major Fragment ions | 187.0721, 159.0405, 188.075, 262.1237 |
Retention Time | 9.2 min (using Acclaim RSLC C18 column) |
Ionization Mode | Positive ESI |
Collision Energy | 10 eV (for listed fragments) |
Note: Fragmentation pattern may vary with different collision energies and instrument parameters
Toxicological Profile and Health Concerns
Hepatotoxicity
(S)-N-Nitrosofenfluramine has been identified as a potentially significant hepatotoxic agent. Research indicates that exposure to this compound can result in liver damage resembling chronic hepatitis . This finding is particularly concerning considering its past presence in certain nutritional supplements marketed for weight loss.
Regulatory Classification and Hazards
According to the Globally Harmonized System (GHS) classification:
Hazard Statement | Description | Signal Word |
---|---|---|
H301 | Toxic if swallowed | Danger |
H361 | Suspected of damaging fertility or the unborn child | Warning |
Precautionary statements include: P203, P264, P270, P280, P301+P316, P318, P321, P330, P405, and P501
Occurrences and Applications
Contamination in Nutritional Supplements
(S)-N-Nitrosofenfluramine has been detected as a contaminant in certain nutritional supplements, particularly those marketed for weight loss effects. A study published in the Journal of Chromatographic Science described the analytical procedure for identifying this compound in a nutrition supplement .
Research Applications
In research contexts, (S)-N-Nitrosofenfluramine serves primarily as an analytical standard for identification and quantification purposes in toxicological and pharmaceutical analyses. Its controlled status limits wider research applications .
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